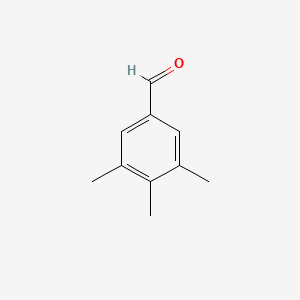

3,4,5-Trimethylbenzaldehyde

Description

Formation of Oxime Derivatives

3,4,5-Trimethoxybenzaldehyde (B134019) readily reacts with hydroxylamine (B1172632) to form 3,4,5-trimethoxybenzaldehyde oxime. This reaction is a classic condensation between an aldehyde and a hydroxylamine derivative. The process typically involves reacting 3,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base, or with hydroxylamine sulfate (B86663) and an excess of sodium acetate (B1210297). One documented laboratory-scale method involves refluxing the aldehyde in methanol (B129727) with hydroxylamine sulfate and sodium acetate for 4-5 hours. After the reaction, the solvent is evaporated, and the oxime is precipitated by adding demineralized water.

Recent research has explored more environmentally friendly and efficient methods for the synthesis of aryl oximes, including 3,4,5-trimethoxybenzaldehyde oxime. One such method utilizes mineral water as a solvent at room temperature, avoiding the need for a catalyst. researchgate.netias.ac.in In this procedure, the aryl aldehyde is reacted with hydroxylamine hydrochloride in a mixture of mineral water and methanol. ias.ac.in This approach has been shown to produce high yields of the corresponding oxime in a short amount of time. ias.ac.in

| Reactants | Reagents/Solvents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde, Hydroxylamine sulfate | Methanol, Sodium acetate | Reflux, 4-5 hours | Not specified | |

| 3,4,5-Trimethoxybenzaldehyde, Hydroxylamine hydrochloride | Mineral water/Methanol | Room temperature | High | ias.ac.in |

| 3,4,5-Trimethoxybenzaldehyde, Hydroxylamine hydrochloride | Methanol, Potassium carbonate | 20°C | 96% | chemicalbook.com |

Reactions with Hydrazine (B178648) and its Derivatives

3,4,5-Trimethoxybenzaldehyde undergoes condensation reactions with hydrazine and its derivatives to form hydrazones. These reactions are important in the synthesis of various heterocyclic compounds. For instance, the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate (B1144303) can lead to the formation of a hydrazone intermediate, which can be further cyclized.

A notable application of this reaction is the Wolff-Kishner reduction, which converts aldehydes and ketones to their corresponding alkanes. libretexts.orglibretexts.org This reaction involves the formation of a hydrazone intermediate from the aldehyde and hydrazine, followed by treatment with a strong base like potassium hydroxide (B78521). libretexts.org The hydrazone is then deprotonated, and subsequent loss of nitrogen gas and protonation yields the alkane. libretexts.org

Furthermore, substituted hydrazines, such as 2-cyanoacetohydrazide, can react with derivatives of 3,4,5-trimethoxybenzaldehyde to form more complex hydrazine derivatives, which can then be cyclized to produce heterocyclic compounds like pyrazolines.

Wittig Reaction Applications

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.org 3,4,5-Trimethoxybenzaldehyde serves as a precursor in Wittig reactions to produce various substituted alkenes. synthetikaeu.com The reaction involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to the formation of a four-membered ring intermediate called an oxaphosphetane. masterorganicchemistry.comorganic-chemistry.org This intermediate then decomposes to yield the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

The stereochemistry of the resulting alkene is influenced by the nature of the ylide. wikipedia.org Unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides predominantly form (E)-alkenes. organic-chemistry.org The Schlosser modification of the Wittig reaction allows for the selective formation of (E)-alkenes by converting the intermediate erythro betaine (B1666868) to the threo betaine before elimination. wikipedia.org

Reductive Amination Pathways

Reductive amination is a powerful method for the synthesis of amines from aldehydes or ketones. masterorganicchemistry.com This two-step process involves the initial formation of an imine or iminium ion from the reaction of the carbonyl compound with an amine, followed by reduction of this intermediate to the corresponding amine. masterorganicchemistry.com 3,4,5-Trimethoxybenzaldehyde can be used as the starting aldehyde in reductive amination reactions to synthesize a variety of substituted amines. synthetikaeu.com

Common reducing agents used in reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com The reaction is typically carried out under mildly acidic conditions (pH 4-5) to facilitate imine formation without protonating the amine nucleophile. masterorganicchemistry.com

Synthesis of Curcumin (B1669340) Analogues from 3,4,5-Trimethoxybenzaldehyde

3,4,5-Trimethoxybenzaldehyde is a key building block in the synthesis of various curcumin analogues. Curcumin, a natural compound found in turmeric, has garnered significant interest for its potential therapeutic properties, and its analogues are synthesized to explore and enhance these activities. uwb.edu.pltandfonline.com

The synthesis of these analogues often involves a Claisen-Schmidt condensation reaction. tandfonline.com In a typical procedure, 3,4,5-trimethoxybenzaldehyde is reacted with a ketone, such as acetone (B3395972) or a more complex diketone, in the presence of a base like potassium hydroxide or sodium hydroxide. nih.govsemanticscholar.org This reaction leads to the formation of monocarbonyl or diketone curcumin analogues. For example, reacting 3,4,5-trimethoxybenzaldehyde with excess acetone in the presence of KOH can produce monoketone curcumin analogues. nih.gov Similarly, condensation with other aromatic aldehydes and ketones can yield a diverse range of 4-arylidene curcumin analogues. nih.gov

| Reactants | Reaction Type | Resulting Analogue Type | Reference |

|---|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde, Acetone | Claisen-Schmidt Condensation | Monoketone curcumin analogues | nih.govsemanticscholar.org |

| 3,4,5-Trimethoxybenzaldehyde, 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | Claisen-Schmidt Condensation | Hydroxylated monocarbonyl curcumin derivatives | semanticscholar.org |

| 3,4,5-Trimethoxybenzaldehyde, 2,4-Pentanedione | Condensation | Mono-phenyl curcumin analogues | unc.edu |

Formation of Imidazolone (B8795221) and Triazinone Derivatives

3,4,5-Trimethoxybenzaldehyde is a precursor for the synthesis of various heterocyclic compounds, including imidazolone and triazinone derivatives. These syntheses often begin with the formation of an intermediate from 3,4,5-trimethoxybenzaldehyde. For example, the reaction of 2-(3,4-dimethoxybenzamido)acetic acid with 3,4,5-trimethoxybenzaldehyde in acetic anhydride (B1165640) containing anhydrous sodium acetate yields an oxazolone (B7731731) intermediate. nih.gov

This oxazolone can then be subjected to various reactions to form the desired heterocyclic rings. For instance, reaction with primary amines can lead to the formation of imidazolone derivatives. Similarly, reaction with hydrazides can be used to synthesize triazinone derivatives. These compounds are of interest in medicinal chemistry for their potential biological activities. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-4-10(6-11)5-8(2)9(7)3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBPMJLJCUCJGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50484578 | |

| Record name | 3,4,5-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4,5-Trimethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5779-74-8 | |

| Record name | 3,4,5-Trimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5779-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trimethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

52 °C | |

| Record name | 3,4,5-Trimethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Nucleophilic Substitution Reactions Involving Methoxy Groups

Electrophilic Aromatic Substitution Patterns on the 3,4,5-Trimethoxybenzaldehyde Ring

The regioselectivity of electrophilic aromatic substitution (SEAr) on the 3,4,5-trimethoxybenzaldehyde ring is determined by the cumulative electronic effects of its four substituents: one aldehyde group and three methoxy groups. These substituents exert competing influences on the aromatic ring, ultimately dictating the position of electrophilic attack.

The aldehyde group (-CHO) is a deactivating group. Through its electron-withdrawing inductive and resonance effects, it reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. vanderbilt.edu The aldehyde group directs incoming electrophiles to the meta position.

Conversely, the methoxy groups (-OCH3) are strong activating groups. vanderbilt.edu While they are inductively electron-withdrawing, their electron-donating resonance effect is dominant. By donating lone-pair electrons from the oxygen atom into the π-system of the ring, they significantly increase the electron density, particularly at the ortho and para positions. vanderbilt.edu This makes the ring more susceptible to electrophilic attack at these sites.

In 3,4,5-trimethoxybenzaldehyde, the positions available for substitution are C-2 and C-6. Due to the molecule's symmetry, these two positions are chemically equivalent. The directing effects of the substituents on these positions are as follows:

Position 2 (and 6): This position is ortho to the deactivating aldehyde group, ortho to the C3-methoxy group, meta to the C4-methoxy group, and para to the C5-methoxy group.

Position 4: This position is already substituted.

Positions 3 and 5: These positions are already substituted.

The outcome of an electrophilic attack is a result of the interplay between these activating and deactivating influences. The three methoxy groups, being powerful activators, collectively create a region of high electron density at the C-2 and C-6 positions. Although the aldehyde group deactivates the ring and directs meta (to positions 3 and 5, which are already occupied), its influence is overcome by the strong, concerted activation from the three methoxy groups. The powerful ortho and para directing nature of the methoxy groups decisively favors substitution at the C-2 and C-6 positions.

Therefore, electrophilic aromatic substitution reactions on 3,4,5-trimethoxybenzaldehyde are predicted to occur selectively at the C-2 and/or C-6 positions, leading to the formation of 2-substituted or 2,6-disubstituted products, depending on the reaction conditions. This regioselectivity is confirmed in synthetic applications, where reactions on the 3,4,5-trimethoxybenzaldehyde scaffold yield products substituted at the C-2 position. researchgate.net

Data Table: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -CHO (Aldehyde) | Deactivating | Electron-withdrawing | Electron-withdrawing | Deactivating | meta |

| -OCH₃ (Methoxy) | Activating | Electron-withdrawing | Electron-donating | Activating | ortho, para |

Data Table: Predicted Products of Electrophilic Aromatic Substitution on 3,4,5-Trimethoxybenzaldehyde

| Reaction | Reagents | Electrophile | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 2-Nitro-3,4,5-trimethoxybenzaldehyde |

| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ (Bromonium ion) | 2-Bromo-3,4,5-trimethoxybenzaldehyde |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-Formyl-3,4,5-trimethoxybenzene-1-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 2-Acyl-3,4,5-trimethoxybenzaldehyde |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ (Carbocation) | 2-Alkyl-3,4,5-trimethoxybenzaldehyde |

Spectroscopic and Computational Characterization of 3,4,5 Trimethoxybenzaldehyde

Vibrational Spectroscopy Studies (FT-IR, FT-Raman) and Band Assignment

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of a molecule. The analysis of 3,4,5-trimethoxybenzaldehyde (B134019) reveals distinct frequencies corresponding to the stretching, bending, and torsional motions of its constituent atoms.

Experimental FT-IR and FT-Raman spectra are complemented by theoretical calculations, often using Density Functional Theory (DFT), to provide precise vibrational assignments. tandfonline.com A detailed assignment is achieved by considering the potential energy distribution (PED), which quantifies the contribution of individual bond stretches, angle bends, and torsions to each normal mode of vibration. tandfonline.com

Key vibrational modes for 3,4,5-trimethoxybenzaldehyde include the C-H stretching vibrations of the aromatic ring and the aldehyde group, typically observed in the 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹ regions, respectively. The characteristic and strong C=O stretching vibration of the aldehyde group is a prominent feature, generally appearing around 1700 cm⁻¹. Vibrations associated with the methoxy (B1213986) groups, such as C-O stretching and CH₃ rocking and stretching modes, are also clearly identifiable. The aromatic C=C stretching vibrations give rise to a series of bands in the 1600-1400 cm⁻¹ region. The consistency between the observed and calculated spectra confirms the accuracy of the structural and vibrational analysis. tandfonline.com

Table 1: Selected Vibrational Frequencies and Assignments for 3,4,5-Trimethoxybenzaldehyde Note: This table is a representative summary based on typical vibrational analysis of substituted benzaldehydes. Exact values are determined from experimental spectra and detailed PED calculations.

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| ~3080 | ν(C-H) | Aromatic C-H stretching |

| ~2850 | ν(C-H) | Aldehyde C-H stretching |

| ~1700 | ν(C=O) | Aldehyde C=O stretching |

| ~1590 | ν(C=C) | Aromatic C=C stretching |

| ~1460 | δ(C-H) | CH₃ asymmetric bending |

| ~1240 | ν(C-O) | Asymmetric C-O-C stretching (methoxy) |

| ~1130 | ν(C-O) | Symmetric C-O-C stretching (methoxy) |

| ~850 | γ(C-H) | Aromatic C-H out-of-plane bending |

Ultraviolet-Visible Spectroscopy (UV-Vis) Analysis and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. uzh.ch The spectrum of 3,4,5-trimethoxybenzaldehyde is characterized by absorption bands that arise from the promotion of electrons from occupied molecular orbitals to unoccupied molecular orbitals. libretexts.org

The primary electronic transitions in this molecule are of two types: π→π* and n→π*. youtube.com

π→π transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org In 3,4,5-trimethoxybenzaldehyde, these transitions are associated with the conjugated π system of the benzene (B151609) ring and the carbonyl group. Increased conjugation tends to shift these absorptions to longer wavelengths (a bathochromic or red shift).

n→π transitions:* These are lower-intensity absorptions that occur when an electron from a non-bonding orbital (n), such as the lone pairs on the carbonyl oxygen, is promoted to an antibonding π* orbital. libretexts.org These transitions are characteristically "forbidden" by symmetry rules, leading to their weaker intensity compared to π→π* transitions. libretexts.org

The UV-Vis spectrum of 3,4,5-trimethoxybenzaldehyde, as recorded in the NIST Chemistry WebBook, shows characteristic absorptions related to these transitions. nist.gov The presence of electron-donating methoxy groups on the benzene ring influences the energy of the molecular orbitals, affecting the wavelengths of maximum absorption (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR: The proton NMR spectrum of 3,4,5-trimethoxybenzaldehyde provides distinct signals that confirm its substitution pattern. The aldehydic proton (-CHO) appears as a sharp singlet at a characteristic downfield chemical shift, typically around 9.88 ppm, due to the strong deshielding effect of the carbonyl group. rsc.org The two aromatic protons, being chemically equivalent due to the molecule's symmetry, also appear as a singlet, found at approximately 7.14 ppm. rsc.org The nine protons of the three methoxy groups (-OCH₃) are also equivalent and give rise to a single, strong singlet at about 3.94 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation. The carbon of the aldehyde group (C=O) is highly deshielded and appears at the lowest field, around 191.2 ppm. rsc.org The aromatic carbons show distinct signals: the carbon to which the aldehyde is attached appears around 131.8 ppm, the carbons bearing the methoxy groups are observed near 153.7 ppm and 143.6 ppm, and the carbons with attached protons are found at approximately 106.8 ppm. rsc.org The carbons of the methoxy groups produce signals around 61.1 ppm and 56.4 ppm. rsc.org

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for 3,4,5-Trimethoxybenzaldehyde in CDCl₃

| Nucleus | Assignment | Chemical Shift (ppm) |

| ¹H | Aldehyde (-CHO) | 9.88 (s, 1H) |

| ¹H | Aromatic (Ar-H) | 7.14 (s, 2H) |

| ¹H | Methoxy (-OCH₃) | 3.94 (s, 9H) |

| ¹³C | Carbonyl (C=O) | 191.2 |

| ¹³C | Aromatic (C-O) | 153.7 |

| ¹³C | Aromatic (C-O) | 143.6 |

| ¹³C | Aromatic (C-CHO) | 131.8 |

| ¹³C | Aromatic (C-H) | 106.8 |

| ¹³C | Methoxy (C4-OCH₃) | 61.1 |

| ¹³C | Methoxy (C3, C5 -OCH₃) | 56.4 |

Data sourced from a palladium-catalyzed synthesis study. rsc.org

Mass Spectrometry (MS) Applications in Fragment Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural analysis, electron ionization (EI) is commonly employed, which bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

The mass spectrum of 3,4,5-trimethoxybenzaldehyde shows a distinct molecular ion peak (M⁺) at an m/z value of 196, which corresponds to its molecular weight. nist.gov The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this molecule include:

Loss of a hydrogen radical (M-1): A common fragmentation for aldehydes, resulting in a stable acylium ion at m/z 195.

Loss of the formyl radical (M-29): Cleavage of the C-CHO bond results in a peak at m/z 167.

Loss of a methyl radical (M-15): Fragmentation of a methoxy group leads to a significant peak at m/z 181. This can be followed by the loss of carbon monoxide (CO) to yield a peak at m/z 153.

The analysis of these characteristic fragments allows for the unambiguous confirmation of the compound's structure and functional groups.

Table 3: Major Fragments in the Electron Ionization Mass Spectrum of 3,4,5-Trimethoxybenzaldehyde

| m/z | Proposed Fragment | Loss from Molecular Ion |

| 196 | [C₁₀H₁₂O₄]⁺ | Molecular Ion (M⁺) |

| 195 | [M - H]⁺ | H• |

| 181 | [M - CH₃]⁺ | CH₃• |

| 167 | [M - CHO]⁺ | CHO• |

| 153 | [M - CH₃ - CO]⁺ | CH₃• + CO |

Data interpreted from the NIST Mass Spectrum. nist.gov

Quantum Chemical Computations and Theoretical Analysis

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular structure and electronic properties of compounds like 3,4,5-trimethoxybenzaldehyde. tandfonline.com

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. nih.gov Methods such as B3LYP or wb97xd with basis sets like 6-31G(d,p) or 6-311G++(d,p) are commonly employed to solve the electronic structure of the molecule. tandfonline.comnih.gov This process minimizes the total energy of the molecule with respect to its geometric parameters (bond lengths, bond angles, and dihedral angles). The resulting optimized structure provides a theoretical model that can be used to predict other properties, such as vibrational frequencies and electronic spectra, which can then be compared with experimental data for validation.

HOMO-LUMO Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more easily excitable and more reactive. nih.gov For 3,4,5-trimethoxybenzaldehyde, the HOMO is typically localized on the electron-rich aromatic ring and methoxy groups, while the LUMO is centered on the electron-withdrawing aldehyde group. The energy gap indicates the potential for intramolecular charge transfer. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is used to predict reactive sites for electrophilic and nucleophilic attacks. researchgate.net In an MEP map of 3,4,5-trimethoxybenzaldehyde, regions of negative potential (typically colored red or yellow) are localized around the electronegative oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack. Regions of positive potential (colored blue) are found around the hydrogen atoms, particularly the aldehydic hydrogen, identifying them as sites for potential nucleophilic attack. nih.govresearchgate.net

Fukui Functions: Fukui functions are reactivity descriptors derived from DFT that identify the most reactive sites in a molecule. scm.com They quantify the change in electron density at a specific point when an electron is added to or removed from the system. scm.com The function f⁻(r) indicates the propensity of a site for electrophilic attack (attack by a nucleophile), while f⁺(r) indicates its propensity for nucleophilic attack (attack by an electrophile). faccts.de By calculating these functions, one can quantitatively predict which atoms within the 3,4,5-trimethoxybenzaldehyde molecule are most likely to participate in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational chemistry method used to study intramolecular bonding and interaction among bonds. It provides a localized, "natural" Lewis structure-like description of the molecular wavefunction, which allows for the investigation of charge transfer and conjugative interactions within a molecule. The analysis of the Fock Matrix in the NBO basis reveals donor-acceptor interactions, which are quantified by the second-order perturbation theory energy of stabilization, E(2). This value represents the energy of delocalization and is a measure of the strength of the interaction between a filled (donor) NBO and an empty (acceptor) NBO.

In the case of 3,4,5-Trimethoxybenzaldehyde, NBO analysis has been employed to elucidate the intramolecular charge transfer (ICT) interactions that contribute to its electronic stability. tandfonline.com The analysis reveals significant hyperconjugative interactions and charge delocalization throughout the molecule. These interactions are primarily due to the delocalization of electron density from lone pair orbitals of the oxygen atoms in the methoxy groups and the carbonyl group to the antibonding orbitals of the benzene ring and the aldehyde group.

The electronic stability of 3,4,5-Trimethoxybenzaldehyde arises from these hyperconjugative interactions and the resulting charge delocalization. tandfonline.com The NBO analysis shows a significant transfer of charge from the donor (filled) orbitals to the acceptor (unoccupied) orbitals, leading to a more stabilized molecular system. The key donor-acceptor interactions involve the lone pairs of the oxygen atoms (n) and the π* antibonding orbitals of the aromatic ring and the C=O bond.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(O) of C=O | π(C-C) of ring | Data not available in search results | Lone Pair -> Antibonding Pi |

| n(O) of OCH3 | π(C-C) of ring | Data not available in search results | Lone Pair -> Antibonding Pi |

| π(C-C) of ring | π*(C=O) | Data not available in search results | Pi -> Antibonding Pi |

Prediction and Comparison of Vibrational Frequencies and Intensities

The vibrational spectrum of a molecule provides a fingerprint of its structure and bonding. Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting vibrational spectra. For 3,4,5-Trimethoxybenzaldehyde, theoretical calculations of vibrational frequencies have been performed and compared with experimental data obtained from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. tandfonline.com

The molecular structure of 3,4,5-Trimethoxybenzaldehyde was optimized using the wb97xd method with a 6-311 G++ (d, p) basis set. tandfonline.com The vibrational frequencies were then calculated at the same level of theory. A good consistency between the observed and calculated spectra was achieved, allowing for a detailed assignment of the vibrational modes. tandfonline.com The potential energy distribution (PED) was used to make the vibrational assignments. tandfonline.com

The comparison between the theoretical and experimental vibrational frequencies is crucial for the validation of the computational model and for the accurate assignment of the spectral bands. Generally, a scaling factor is applied to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (cm⁻¹) | Assignment |

|---|---|---|---|---|

| C-H stretch (aromatic) | Data not available in search results | Data not available in search results | Data not available in search results | Stretching vibration of C-H bonds in the benzene ring |

| C=O stretch | Data not available in search results | Data not available in search results | Data not available in search results | Stretching vibration of the carbonyl group |

| C-O-C stretch (methoxy) | Data not available in search results | Data not available in search results | Data not available in search results | Stretching vibrations of the ether linkages |

| Ring breathing | Data not available in search results | Data not available in search results | Data not available in search results | In-plane deformation of the benzene ring |

Applications of 3,4,5 Trimethoxybenzaldehyde in Advanced Organic Materials and Pharmaceutical Intermediates

Building Block in Pharmaceutical Synthesis

The molecular framework of 3,4,5-Trimethoxybenzaldehyde (B134019) is a recurring motif in numerous biologically active compounds, making it an indispensable starting material for medicinal chemists and the pharmaceutical industry.

Synthesis of Antibacterial Agents, including Trimethoprim (B1683648)

One of the most significant applications of 3,4,5-Trimethoxybenzaldehyde is its role as a key intermediate in the production of the antibacterial agent Trimethoprim. erowid.orgmdma.ch Trimethoprim functions as a potent and selective inhibitor of bacterial dihydrofolate reductase, an enzyme crucial for the synthesis of DNA and certain amino acids in bacteria.

The synthesis of Trimethoprim from 3,4,5-Trimethoxybenzaldehyde can be achieved through several established routes. A common method involves the condensation of 3,4,5-Trimethoxybenzaldehyde with 3-anilinopropionitrile, followed by a cyclization reaction with guanidine (B92328) to form the pyrimidine (B1678525) ring system of Trimethoprim. Another approach is the Knoevenagel condensation of 3,4,5-Trimethoxybenzaldehyde with ethyl cyanoacetate, followed by reduction and subsequent reaction with guanidine. This versatility in synthesis pathways underscores the compound's importance in producing this widely used antibiotic. Trimethoprim is often used in combination with sulfamethoxazole (B1682508) to treat a broad spectrum of bacterial infections. tandfonline.com

Beyond Trimethoprim, the 3,4,5-trimethoxybenzyl group derived from this aldehyde is a key structural element in various other synthetic antibacterial compounds.

Precursor for Sulfonamide Drugs

While 3,4,5-Trimethoxybenzaldehyde is famously used to synthesize Trimethoprim, which acts as a potentiator for sulfonamide antibiotics, its utility extends to being a precursor for compounds that themselves contain the sulfonamide functional group. Research has demonstrated the synthesis of 3,4,5-trimethoxybenzenesulfonamides. google.com This involves converting the 3,4,5-trimethoxybenzene moiety, derivable from the parent aldehyde, into a benzenesulfonyl chloride which can then be reacted with various amines to produce a library of novel sulfonamide compounds. These synthesized sulfonamides have been evaluated for their pharmacological effects, indicating a direct pathway from the trimethoxybenzene structure to new potential sulfonamide-based therapeutic agents. google.com

Role in the Synthesis of Various Bioactive Compounds and Natural Product Analogs

The utility of 3,4,5-Trimethoxybenzaldehyde extends to a diverse range of other pharmacologically significant molecules and natural product analogs. wikipedia.org It serves as a foundational building block for several drugs targeting different therapeutic areas. synthetikaeu.comchemimpex.com

A summary of notable bioactive compounds synthesized from 3,4,5-Trimethoxybenzaldehyde is presented below:

| Bioactive Compound | Therapeutic Class/Use | Synthesis Role of 3,4,5-Trimethoxybenzaldehyde |

| Mescaline | Psychedelic Phenethylamine | A classic synthesis involves the Henry reaction, where 3,4,5-trimethoxybenzaldehyde is condensed with nitromethane (B149229) to form β-nitro-3,4,5-trimethoxystyrene, which is then reduced to yield mescaline. |

| Cintriamide | Anxiolytic (potential) | Used as the starting aldehyde to construct the substituted benzyl (B1604629) moiety of the final molecule. |

| Roletamide | Hypnotic/Sedative (potential) | The trimethoxybenzyl group is derived from the aldehyde during the synthesis. |

| Trimethoquinol | Bronchodilator | Serves as the precursor for the 3,4,5-trimethoxyphenyl portion of the tetrahydroisoquinoline core structure. |

| Trimazosin | Antihypertensive Agent | The 3,4,5-trimethoxybenzoyl group, a key part of the quinazoline (B50416) structure, is synthesized from the aldehyde. |

Intermediate in Agrochemical Development

In addition to its pharmaceutical applications, 3,4,5-Trimethoxybenzaldehyde is utilized as a synthetic intermediate in the agrochemical sector. synthetikaeu.com The structural motifs derived from this aldehyde are incorporated into molecules designed for crop protection and management. Its role as a building block allows for the creation of complex molecules with potential herbicidal, pesticidal, or fungicidal properties, contributing to the development of new agrochemical products. researchgate.net

Utility in Dye and Pigment Synthesis

3,4,5-Trimethoxybenzaldehyde serves as an important intermediate in the synthesis of certain dyes. synthetikaeu.com The aldehyde functional group allows it to participate in condensation reactions, such as the formation of Schiff bases or stilbenes, which are classes of compounds often associated with color. The three methoxy (B1213986) groups on the aromatic ring act as auxochromes, which can modify and enhance the chromophoric properties of the resulting dye molecule, influencing its color intensity and light-fastness.

Contributions to Materials Science

The applications of 3,4,5-Trimethoxybenzaldehyde also extend into the field of materials science, where it can be used in the development of specialty polymers and functional materials. synthetikaeu.com The aromatic aldehyde structure provides a rigid component that can be incorporated into polymer backbones or as a functional group in more complex material architectures.

Furthermore, the compound itself, in its crystalline form, is a subject of materials research. Single crystals of 3,4,5-trimethoxybenzaldehyde have been grown and characterized for their unique properties. Studies have revealed that the crystal belongs to the monoclinic system and possesses specific optical, thermal, and dielectric properties. Notably, the material has been investigated for its third-order nonlinear optical (NLO) properties, which are crucial for applications in photonics and optical devices. This research highlights the contribution of 3,4,5-trimethoxybenzaldehyde not just as a synthetic precursor, but as a functional organic material in its own right.

Development of Specialty Polymers

In the realm of material science, 3,4,5-trimethoxybenzaldehyde is employed in the creation of specialty polymers. synthetikaeu.com It serves as a key building block for producing high-performance materials that possess enhanced properties. bloomtechz.com The aromatic aldehyde functional group allows it to participate in various polymerization reactions. Its derivatives are utilized in the synthesis of dendrimers, which are highly branched, star-shaped macromolecules. The trimethoxyphenyl units can form the core or the peripheral branches of these dendritic structures, influencing their physical and chemical properties, such as solubility, viscosity, and reactivity. These polymers find applications in fields like drug delivery, catalysis, and nanotechnology.

Creation of Functional Materials with Aromatic Aldehyde Moieties

The aldehyde group in 3,4,5-trimethoxybenzaldehyde is reactive and can be readily converted into other functional groups, making it a valuable precursor for a variety of organic reactions. synthetikaeu.com One significant application is in the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. jetir.orgnih.gov These are typically formed through the condensation reaction between a primary amine and an aldehyde. jetir.org Schiff bases derived from 3,4,5-trimethoxybenzaldehyde can act as versatile ligands in coordination chemistry, forming stable complexes with various metal ions. nih.gov These metal complexes have been investigated for their catalytic activity, magnetic properties, and biological applications. Furthermore, the aromatic aldehyde moiety is utilized in the construction of more complex molecular architectures like macrocycles and covalent organic frameworks (COFs), which are crystalline porous polymers with potential applications in gas storage, separation, and catalysis.

Potential in Optical Materials and Sensors due to UV-Absorbing Properties and Fluorescence

Materials containing the 3,4,5-trimethoxyphenyl group have shown potential for use in optical technologies. ucsb.edu The aromatic structure of 3,4,5-trimethoxybenzaldehyde and its derivatives contributes to their ability to absorb ultraviolet (UV) light. This UV-absorbing property is a key characteristic for materials used in optical sensors and protective coatings. rsc.org

Furthermore, derivatives of 3,4,5-trimethoxybenzaldehyde can be designed to exhibit fluorescence, a phenomenon where a substance absorbs light at one wavelength and emits it at a longer wavelength. rsc.org This property is the foundation for many fluorescence-based optical chemical sensors. rsc.orgmdpi.com By incorporating this molecule into larger systems, such as polymers or Schiff base complexes, materials can be developed that change their fluorescent properties in response to specific chemical species. researchgate.net This enables the creation of sensors for detecting ions, molecules, or changes in the chemical environment with high sensitivity and selectivity. ucsb.edumdpi.com

In Vitro Antimicrobial Activity Research

3,4,5-Trimethoxybenzaldehyde has demonstrated notable antimicrobial properties in various in vitro studies. medchemexpress.com Research has explored its efficacy against both bacterial and fungal pathogens, highlighting its potential as a lead compound for the development of new antimicrobial agents. tandfonline.com

Inhibitory Activity against Bacterial Strains (e.g., Escherichia coli)

Studies have confirmed the inhibitory effects of 3,4,5-trimethoxybenzaldehyde against certain bacterial strains. tandfonline.com In one study, its activity against Escherichia coli was evaluated. At a concentration of 1 mg/mL, the compound produced a significant zone of inhibition, indicating its ability to restrict bacterial growth. medchemexpress.com The antibacterial action of benzaldehyde (B42025) derivatives is often attributed to their ability to interfere with microbial cellular processes. nih.gov

| Compound | Concentration | Inhibition Zone Diameter (mm) | Reference |

|---|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde | 1 mg/mL | 21 | medchemexpress.com |

Antifungal Activity against Fungi Strains (e.g., Candida Sp.)

3,4,5-Trimethoxybenzaldehyde has also been investigated for its antifungal properties, particularly against Candida species, which are common causes of fungal infections in humans. medchemexpress.comtandfonline.com Research has shown that it exhibits inhibitory activity against Candida. medchemexpress.com One study reported an inhibition zone of 23 mm against a Candida species at a concentration of 1 mg/mL. medchemexpress.com

Further research has delved into its efficacy against Candida albicans, demonstrating that it can inhibit both the growth and the formation of biofilms, which are communities of microbial cells that are notoriously difficult to treat. researchgate.nettargetmol.com It has been observed that 3,4,5-trimethoxybenzaldehyde can prevent more than 50% of C. albicans adhesion at its minimum inhibitory concentration (MIC). researchgate.net Another study reported a MIC of 1 mg/mL and a minimum fungicidal concentration (MFC) of 4 mg/mL for 3,4,5-trimethoxybenzaldehyde against C. albicans. researchgate.net

| Fungal Strain | Parameter | Value | Reference |

|---|---|---|---|

| Candida Sp. | Inhibition Zone (at 1 mg/mL) | 23 mm | medchemexpress.com |

| Candida albicans | MIC | 1 mg/mL | researchgate.net |

| MFC | 4 mg/mL | researchgate.net |

Elucidation of Molecular Mechanisms Underlying Antimicrobial Effects

The molecular mechanisms behind the antimicrobial effects of benzaldehydes are an active area of research. For antifungal activity, it is suggested that these compounds may disrupt cellular antioxidation processes within the fungal cells. nih.gov The fungicidal action could be related to the generation of oxidative stress, which damages cellular components and leads to cell death.

In bacteria, the mechanism may involve interference with macromolecular synthesis or disruption of the cell membrane. nih.gov For some benzaldehyde derivatives, the antimicrobial action is linked to the inhibition of enzymes crucial for microbial survival or the disruption of cell signaling pathways. nih.gov The specific mechanisms for 3,4,5-trimethoxybenzaldehyde are still being fully elucidated, but its structural features likely play a key role in its interaction with microbial targets. tandfonline.com

Role as a Research Reagent in Fundamental Chemical Investigations

3,4,5-Trimethoxybenzaldehyde serves as a valuable and versatile reagent in fundamental chemical research, prized for its utility as a building block in the synthesis of more complex organic molecules safrole.combloomtechz.com. Its unique chemical structure, featuring a reactive aldehyde group and electron-donating methoxy groups on the aromatic ring, makes it an indispensable component and starting material for medicinal chemists and researchers exploring diverse pharmacological properties bloomtechz.com. The compound's ability to participate in a variety of chemical transformations allows for its use in foundational organic synthesis and laboratory investigations bloomtechz.com.

As a research chemical, its primary function is as an intermediate in the synthesis of numerous compounds medchemexpress.comndindi-nadida-advocates.com. The aldehyde group is a key reactive site, allowing for the construction of larger molecular frameworks through various carbon-carbon bond-forming reactions. This has led to its use in the laboratory-scale synthesis of a wide range of substances, including certain psychedelic phenethylamines, which are studied to understand their structure-activity relationships wikipedia.org.

One significant area of investigation involves its use in classic condensation reactions. For instance, researchers have studied its role in the Knoevenagel condensation to form 3,4,5-trimethoxycinnamic acid by reacting it with malonic acid. Studies have explored "green" chemistry approaches for this reaction, utilizing benign inorganic ammonia (B1221849) salts and solvent-free or solid-phase conditions, moving away from traditional, more hazardous reagents like pyridine (B92270) and piperidine (B6355638) sciencemadness.org. These investigations are crucial for developing more environmentally friendly and accessible synthetic methodologies in academic and research settings sciencemadness.org.

Detailed research into these green Knoevenagel condensation methods has provided insights into the effectiveness of different ammonia salts as catalysts. The findings from these experiments highlight the compound's utility in optimizing reaction conditions and exploring more sustainable chemical pathways.

| Ammonia Salt Catalyst | Conversion/Yield | Notes |

|---|---|---|

| Ammonium Bicarbonate | 73% | Considered the best outcome among the tested catalysts. |

| Other Ammonia Salts | >40% | Even the least effective catalysts resulted in significant conversion. |

Furthermore, 3,4,5-trimethoxybenzaldehyde is a suitable substrate for other fundamental transformations such as the Wittig reaction, a cornerstone of organic synthesis for creating alkenes from aldehydes and ketones organic-chemistry.orgwikipedia.org. The reaction involves treating the aldehyde with a phosphorus ylide (a Wittig reagent) to form a new carbon-carbon double bond, a process essential for building molecular complexity wikipedia.org. Its predictable reactivity in such olefination reactions makes it a standard reagent for synthetic chemistry research.

The compound also serves as a starting point for multi-step syntheses of various target molecules. For example, laboratory-scale preparations can be conveniently achieved from precursors like vanillin (B372448) through a series of fundamental reactions including bromination, methoxylation, and methylation, demonstrating its place within a network of synthetic pathways studied in chemical education and research mdma.chmdma.ch. It can also be prepared via the Rosenmund reduction of 3,4,5-trimethoxybenzoyl chloride, another classic named reaction frequently investigated in organic chemistry mdma.chorgsyn.org. These established synthetic routes underscore its importance as a readily accessible research tool mdma.ch.

In addition to forming new carbon-carbon bonds, the aldehyde functional group can be readily oxidized. When 3,4,5-trimethoxybenzaldehyde reacts with oxidizing agents, it is converted into the corresponding carboxylic acid, a common transformation explored in introductory and advanced organic chemistry research safrole.com.

Advanced Research Perspectives and Future Directions for 3,4,5 Trimethoxybenzaldehyde

Development of Novel and Sustainable Synthetic Pathways

The synthesis of 3,4,5-trimethoxybenzaldehyde (B134019), a crucial intermediate in the pharmaceutical and chemical industries, has traditionally relied on methods such as the Rosenmund reduction of 3,4,5-trimethoxybenzoyl chloride. mdma.chorgsyn.org However, ongoing research focuses on developing more sustainable, economically viable, and environmentally friendly synthetic routes. These novel pathways often utilize readily available starting materials and employ green chemistry principles to improve efficiency and reduce waste.

A significant advancement in this area is the development of synthetic methods starting from vanillin (B372448), a bio-based feedstock. mdma.ch One such method involves the bromination of vanillin to produce 5-bromovanillin, followed by a copper-catalyzed methoxylation to yield syringaldehyde (B56468), which is then methylated to the final product. tandfonline.comerowid.orgmdma.ch This approach is considered more economically attractive than routes starting from trimethoxybenzoyl chloride. mdma.ch Further refinements have focused on improving the efficiency of these steps. For instance, phase-transfer catalysis has been effectively used for the final methylation step, achieving high yields at room temperature with dimethyl sulfate (B86663). mdma.ch

Another important precursor is p-cresol (B1678582). mdma.ch While this route involves several steps including bromination, hydrolysis, methoxylation, and methylation, it offers an alternative to vanillin-based syntheses. mdma.ch Research in this area aims to overcome limitations such as low yields in certain steps and the use of high-boiling point solvents like DMF, which can be difficult to remove and pose environmental concerns. mdma.ch

In line with green chemistry, a patented process describes a method starting from syringaldehyde sodium salt. google.com This method utilizes dimethyl sulfate for methylation in an anhydrous solvent under alkaline conditions. google.com Key advantages of this process include high product yields (ranging from 96.7% to 98.2%), milder reaction conditions suitable for industrial scale-up, and a significant reduction in high-salt wastewater. google.com By fully utilizing both methyl groups of dimethyl sulfate, the process also minimizes the formation of methanol (B129727) as a byproduct, enhancing industrial safety. google.com

| Starting Material | Key Steps & Reagents | Yield | Key Advantages |

| Vanillin | Bromination; Copper-catalyzed methoxylation (Sodium methoxide, CuCl); Methylation (Dimethyl sulfate, phase-transfer catalyst) | High (e.g., 96% for methylation step) mdma.ch | Economically attractive, uses bio-based feedstock. mdma.ch |

| p-Cresol | Bromination; Hydrolysis; Copper-catalyzed methoxylation (Sodium methoxide, CuCl); Methylation | 67.4% (overall) mdma.ch | Utilizes an alternative, cost-effective starting material. mdma.ch |

| Syringaldehyde Sodium Salt | Methylation (Dimethyl sulfate) in an anhydrous solvent with alkali. | 96.7-98.2% google.com | Green process, reduced wastewater, improved safety, high yield. google.com |

| 3,4,5-Trimethoxybenzoyl chloride | Rosenmund Reduction (H₂, Pd/C catalyst, Quinoline S) | 64-83% orgsyn.org | A classic laboratory and industrial method. mdma.chorgsyn.org |

Exploration of Undiscovered Chemical Transformations and Derivatization Opportunities

3,4,5-Trimethoxybenzaldehyde is a versatile building block, and its aldehyde functional group serves as a reactive handle for a wide array of chemical transformations. synthetikaeu.comsynthetikaeu.com It is a precursor in well-established reactions like the Wittig reaction, reductive amination, and various condensation reactions. synthetikaeu.comsynthetikaeu.com Current research is actively exploring its potential in synthesizing novel and complex molecules with diverse biological activities and material properties.

One area of exploration is the synthesis of heterocyclic compounds. For example, it has been used as a key starting material for creating novel thiadiazole analogues. mdpi.com In these syntheses, 3,4,5-trimethoxybenzaldehyde is reacted to form hydrazinecarbothioamides, which are then cyclized to produce the target thiadiazoles. mdpi.com These derivatives have been investigated for their potential as anti-apoptotic agents. mdpi.com Similarly, it is used to synthesize pyrrolizine derivatives, which have been evaluated for their cytotoxic activity. nih.gov

The compound is also central to the synthesis of combretastatin (B1194345) analogues, which are known for their potent antiproliferative activity. nih.gov Researchers have prepared derivatives like 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one, which can be further modified through reactions like aminolysis or condensation with hydrazides to create a library of new imidazolone (B8795221) and triazinone compounds. nih.gov

Furthermore, advanced synthetic strategies are being applied to achieve selective modifications of the molecule. A notable example is the reductive metalation of 3,4,5-trimethoxybenzaldehyde dimethyl acetal (B89532). researchgate.net This transformation allows for the regioselective removal of the methoxy (B1213986) group at the 4-position and its subsequent replacement with various electrophiles, opening a pathway to naturally occurring 4-alkyl-3,5-dihydroxy-substituted trans-stilbenes with antibiotic properties. researchgate.net This demonstrates the potential for targeted derivatization beyond reactions involving only the aldehyde group.

| Derivative Class | Synthetic Transformation | Potential Application |

| Thiadiazoles | Condensation to form hydrazinecarbothioamides followed by cyclization. mdpi.com | Anti-apoptotic agents. mdpi.com |

| Pyrrolizines | Reaction with aminopyrrolizine carboxamides. nih.gov | Cytotoxic agents. nih.gov |

| Combretastatin Analogues | Used in the Erlenmeyer-Plöchl reaction to form oxazolones, which are further derivatized. nih.gov | Antiproliferative agents. nih.gov |

| 4-Alkyl-resorcinol Ethers | Reductive metalation of the dimethyl acetal derivative to selectively replace the C4-methoxy group. researchgate.net | Synthesis of antibiotic stilbenes. researchgate.net |

Advanced Computational Chemistry for Predictive Modeling and Reactivity Profiling

Computational chemistry provides powerful tools for understanding the intrinsic properties of 3,4,5-trimethoxybenzaldehyde at a molecular level. Methods like Density Functional Theory (DFT) are employed to model its structure, electronic properties, and reactivity, offering insights that complement experimental findings. tandfonline.com

A detailed computational analysis of 3,4,5-trimethoxybenzaldehyde has been performed using DFT with the wb97xd/6-311++G(d,p) basis set to optimize its molecular structure and analyze its vibrational spectra (FT-IR and FT-Raman). tandfonline.com Such studies allow for the precise assignment of vibrational modes based on potential energy distribution, confirming the molecule's structural characteristics. tandfonline.com

Key electronic properties are investigated through frontier molecular orbital analysis (HOMO-LUMO). The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap. tandfonline.com This gap is a critical parameter for predicting the molecule's chemical reactivity, kinetic stability, and electronic transport properties. tandfonline.com A smaller gap generally implies higher reactivity.

Further computational analyses include:

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack.

Fukui Functions: These are used to determine the local reactivity of different atomic sites within the molecule. tandfonline.com

Van der Waals Interactions: DFT can also be used to calculate van der Waals forces, which are crucial for understanding how the molecule interacts and binds with surfaces, such as those of catalysts or nanomaterials. dtu.dk

These computational models are not only descriptive but also predictive. For instance, molecular docking studies based on the optimized structure of 3,4,5-trimethoxybenzaldehyde and its derivatives can predict their binding affinity and interaction modes with biological targets like proteins or enzymes, guiding the design of new therapeutic agents. mdpi.comtandfonline.com

| Computational Property | Method | Significance |

| Molecular Geometry | DFT Optimization tandfonline.com | Provides the most stable 3D structure of the molecule. |

| Vibrational Frequencies | DFT Calculation tandfonline.com | Correlates with experimental FT-IR and FT-Raman spectra for structural confirmation. tandfonline.com |

| HOMO-LUMO Energy Gap | DFT Calculation tandfonline.com | Indicates chemical reactivity and electronic stability. tandfonline.com |

| Topological Polar Surface Area (TPSA) | Calculation | 44.76 Ų chemscene.com |

| LogP | Calculation | 1.5249 chemscene.com |

Expansion of Applications in Emerging Fields of Chemical Science and Technology

The unique chemical structure of 3,4,5-trimethoxybenzaldehyde makes it a valuable platform molecule for development in several emerging scientific and technological fields. bloomtechz.com Its applications are expanding beyond its traditional role as an intermediate for pharmaceuticals and fragrances into areas like materials science, nanotechnology, and agrochemicals. synthetikaeu.comsynthetikaeu.combloomtechz.com

In materials science and nanotechnology , the electron-rich aromatic ring of 3,4,5-trimethoxybenzaldehyde makes it an attractive building block for novel organic electronic materials. bloomtechz.com Researchers are exploring its derivatives for the creation of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. bloomtechz.com The potential for π-π stacking interactions and its charge transport capabilities are key features being leveraged in the design of these advanced materials. bloomtechz.com It may also be employed in developing specialty polymers and other functional materials where an aromatic aldehyde moiety is required. synthetikaeu.comsynthetikaeu.com

In medicinal chemistry , while its role in synthesizing drugs like the antibacterial trimethoprim (B1683648) is well-established, it continues to be a scaffold for discovering new therapeutic agents. medchemexpress.comwikipedia.org Its derivatives are being investigated for a range of pharmacological activities. For example, it is a precursor for compounds designed as caspase-3 inhibitors for anti-apoptotic therapy and for novel phosphodiesterase 5 (PDE5) inhibitors. mdpi.comresearchgate.net Its inherent antimicrobial activity against organisms like Escherichia coli and Candida sp. also suggests potential for development in this area. medchemexpress.com

In the field of agrochemicals , 3,4,5-trimethoxybenzaldehyde serves as a key building block for synthesizing new pesticides and herbicides. synthetikaeu.comsynthetikaeu.com Its structural motifs can be incorporated into larger molecules to modulate their biological activity and environmental profile.

Furthermore, in synthetic chemistry methodology , it serves as a model substrate for developing and optimizing new catalytic systems and reaction conditions. bloomtechz.com Its well-defined structure and reactivity profile make it an ideal compound for testing the efficacy and selectivity of novel chemical transformations. bloomtechz.com

| Field of Science/Technology | Emerging Application | Rationale |

| Materials Science | Building block for specialty polymers and functional materials. synthetikaeu.comsynthetikaeu.com | The aromatic aldehyde moiety provides a reactive site for polymerization and functionalization. synthetikaeu.com |

| Nanotechnology / Organic Electronics | Precursor for organic light-emitting diodes (OLEDs) and organic photovoltaics. bloomtechz.com | The electron-rich nature and potential for π-π stacking are beneficial for charge transport properties. bloomtechz.com |

| Medicinal Chemistry | Synthesis of novel drug candidates (e.g., caspase inhibitors, PDE5 inhibitors). mdpi.comresearchgate.net | Serves as a versatile scaffold for creating molecules with diverse pharmacological properties. bloomtechz.com |

| Agrochemicals | Intermediate for new pesticides and herbicides. synthetikaeu.comsynthetikaeu.com | Provides a core structure that can be elaborated to develop new active ingredients. synthetikaeu.com |

| Synthetic Methodology | Benchmark substrate for new reaction development. bloomtechz.com | Its defined structure is ideal for evaluating the efficiency and selectivity of new catalysts and reactions. bloomtechz.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4,5-Trimethylbenzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer :

- Formylation of Trimethylbenzene Derivatives : Use Vilsmeier-Haack or Gattermann-Koch reactions to introduce the aldehyde group to 1,2,3-trimethylbenzene. Optimize temperature (e.g., 0–5°C for controlled electrophilic substitution) and stoichiometry of reagents like POCl₃/DMF (Vilsmeier) or AlCl₃/CO/HCl (Gattermann) to minimize byproducts .

- Oxidation of Methyl Groups : Employ selective oxidizing agents (e.g., CrO₃ in acetic acid) to convert methyl substituents to aldehydes. Monitor reaction progress via TLC or GC-MS to prevent over-oxidation .

Q. Which analytical techniques are most reliable for characterizing 3,4,5-Trimethylbenzaldehyde?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H-NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and ¹³C-NMR to identify aromatic carbons (δ 120–140 ppm) and the carbonyl group (δ ~190 ppm). Compare with databases like NIST for validation .

- GC-MS/HPLC : Employ GC-MS with a polar column (e.g., DB-WAX) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity and quantify trace impurities .

Q. What safety protocols are critical when handling 3,4,5-Trimethylbenzaldehyde?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- First Aid : For eye exposure, flush with water for 15 minutes and consult an ophthalmologist. For skin contact, wash with soap/water immediately. Work in a fume hood to avoid inhalation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3,4,5-Trimethylbenzaldehyde in nucleophilic additions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (FMOs). The LUMO energy of the aldehyde group indicates susceptibility to nucleophilic attack (e.g., Grignard reagents). Compare with experimental kinetics to validate predictions .

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways to optimize solvent selection for specific transformations .

Q. How can contradictions in reported biological activities of 3,4,5-Trimethylbenzaldehyde be resolved?

- Methodological Answer :

- Source Variability : Replicate studies using standardized material (e.g., ≥98% purity via column chromatography) to isolate compound-specific effects from co-extractives .

- Dose-Response Studies : Conduct assays across a concentration range (e.g., 1–100 µM) in multiple cell lines (e.g., HEK293, HepG2) to identify context-dependent activity .

Q. What challenges arise in isolating 3,4,5-Trimethylbenzaldehyde from natural sources, and how can they be addressed?

- Methodological Answer :

- Extraction Optimization : Use steam distillation or supercritical CO₂ extraction to recover volatile aldehydes. For plant matrices like Eryngium foetidum, optimize drying time and particle size to enhance yield .

- Chromatographic Separation : Employ preparative HPLC with a phenyl-hexyl column to separate positional isomers (e.g., 2,4,5- vs. 3,4,5-trimethylbenzaldehyde) that co-elute in GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.